An In-depth Technical Guide to 2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6)
An In-depth Technical Guide to 2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-3-methoxypyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its established role as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the reactivity and synthetic potential of this compound.
Introduction and Significance
2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6) is a substituted pyridine derivative that has garnered significant interest as a crucial intermediate in the synthesis of a wide range of functionalized molecules.[2][3] Its unique structural arrangement, featuring two reactive chlorine atoms at the 2- and 4-positions and a methoxy group at the 3-position, provides multiple sites for selective chemical modification. This trifunctional nature allows for the strategic and controlled introduction of various substituents, making it an invaluable tool for constructing complex molecular architectures.
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of chloro and methoxy groups on this core structure in 2,4-dichloro-3-methoxypyridine enhances its utility, enabling its use in the development of novel therapeutic agents and agrochemicals.[1]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis, including reaction setup, purification, and storage.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 405143-46-6 | [2][3][4] |
| Molecular Formula | C₆H₅Cl₂NO | [2][3] |
| Molecular Weight | 178.02 g/mol | [2][3] |
| Purity | ≥95% | [4] |
| LogP | 2.026 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Spectral Data Interpretation
While experimental spectra for 2,4-dichloro-3-methoxypyridine are not widely published, a predicted spectral analysis based on its structure and data from analogous compounds can provide valuable insights for characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, a singlet corresponding to the methoxy group protons will be observed further upfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule, reflecting the asymmetry of the substitution pattern.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
Synthesis and Mechanistic Insights
While a specific, detailed synthesis protocol for 2,4-dichloro-3-methoxypyridine is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established methods for preparing related dichlorinated heteroaromatic compounds. A common and effective strategy involves the chlorination of a corresponding dihydroxy-methoxy-pyridine precursor.
Proposed Experimental Protocol
Based on analogous preparations, the following is a generalized, hypothetical protocol that would require optimization:
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Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 3-methoxy-2,4-dihydroxypyridine.
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Addition of Chlorinating Agent: Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the reaction vessel.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2,4-dichloro-3-methoxypyridine.
Causality Behind Experimental Choices:
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Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups to chlorides.
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Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.
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Quenching on Ice: This is a critical step to safely decompose the excess reactive chlorinating agent and to precipitate the organic product from the aqueous medium.
Reactivity and Synthetic Applications
The reactivity of 2,4-dichloro-3-methoxypyridine is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack.[5][6]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution (i.e., whether the C2 or C4 position reacts first) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack.[5]
Palladium-Catalyzed Cross-Coupling Reactions
2,4-Dichloro-3-methoxypyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex pyridine derivatives. The selective coupling at either the C2 or C4 position can often be achieved by careful selection of the catalyst, ligands, and reaction conditions.[5]
Safety and Handling
As a responsible scientist, it is imperative to be fully aware of the potential hazards associated with any chemical and to take appropriate safety precautions.
Hazard Identification
2,4-Dichloro-3-methoxypyridine is classified with the following hazard statements:
The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant) .[4][7]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,4-Dichloro-3-methoxypyridine is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its full synthetic potential.
References
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 26). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis. Retrieved February 9, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]
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Al-Refai, M., Ibrahim, M. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2878. [Link]
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PubChemLite. (n.d.). 2,4-dichloro-3-methoxypyridine (C6H5Cl2NO). Retrieved February 9, 2026, from [Link]
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